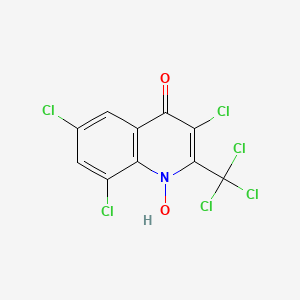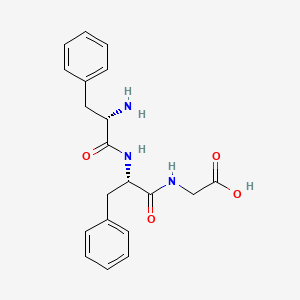
Phenylalanyl-phenylalanyl-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylalanyl-phenylalanyl-glycine is a tripeptide composed of two phenylalanine residues and one glycine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanyl-phenylalanyl-glycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid (phenylalanine) to the resin, followed by the coupling of the second phenylalanine and finally glycine. Each coupling step is facilitated by activating agents such as carbodiimides (e.g., DCC) and coupling reagents like HOBt or HATU. The reaction conditions usually involve anhydrous solvents like DMF or DCM and are carried out under inert atmosphere .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Solution-phase synthesis involves the stepwise addition of protected amino acids in solution, followed by deprotection and purification steps. This method is suitable for producing large quantities of the peptide with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Phenylalanyl-phenylalanyl-glycine can undergo various chemical reactions, including:
Oxidation: This reaction can alter the peptide’s structure and function.
Reduction: Reduction reactions can be used to modify the peptide’s functional groups, such as reducing disulfide bonds to thiols.
Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its properties or reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction conditions typically involve aqueous or organic solvents and controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol (DTT) are used under mild conditions to prevent peptide degradation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenylalanine residues can yield tyrosine derivatives, while reduction of disulfide bonds results in free thiol groups .
Aplicaciones Científicas De Investigación
Phenylalanyl-phenylalanyl-glycine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The tripeptide is employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, such as in the design of peptide-based drugs and inhibitors.
Industry: This compound is used in the development of novel materials and bioconjugates
Mecanismo De Acción
The mechanism of action of phenylalanyl-phenylalanyl-glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. For example, the peptide may inhibit enzyme activity by occupying the active site or alter receptor function by binding to its ligand-binding domain .
Comparación Con Compuestos Similares
Phenylalanyl-phenylalanyl-glycine can be compared with other similar tripeptides, such as:
Phenylalanyl-phenylalanyl-alanine: This compound has an alanine residue instead of glycine, which may affect its structural properties and reactivity.
Phenylalanyl-phenylalanyl-serine: The presence of a serine residue introduces a hydroxyl group, potentially enhancing the peptide’s hydrophilicity and reactivity.
Phenylalanyl-phenylalanyl-tyrosine: The tyrosine residue adds a phenolic group, which can participate in additional hydrogen bonding and redox reactions .
This compound is unique due to its specific sequence and the properties conferred by the glycine residue, such as increased flexibility and reduced steric hindrance.
Propiedades
Número CAS |
75539-83-2 |
|---|---|
Fórmula molecular |
C20H23N3O4 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C20H23N3O4/c21-16(11-14-7-3-1-4-8-14)19(26)23-17(20(27)22-13-18(24)25)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,21H2,(H,22,27)(H,23,26)(H,24,25)/t16-,17-/m0/s1 |
Clave InChI |
IWZRODDWOSIXPZ-IRXDYDNUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



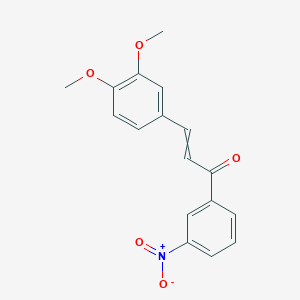
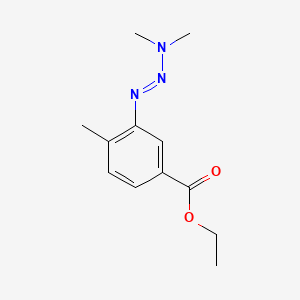
![Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-](/img/structure/B14452441.png)
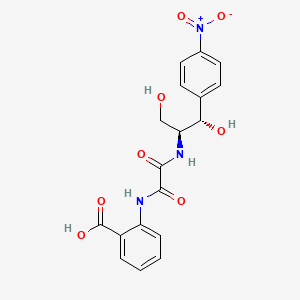
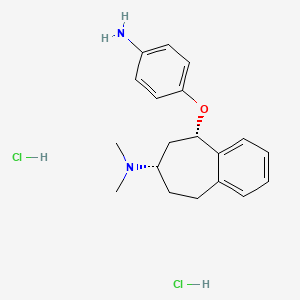
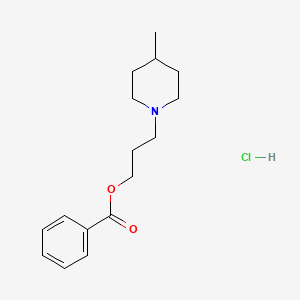
![N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B14452454.png)

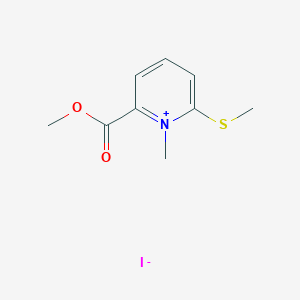
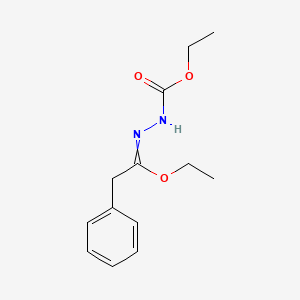
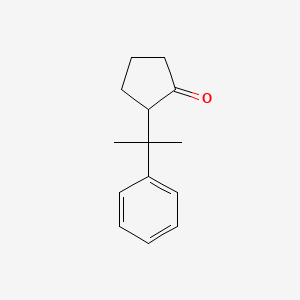
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
